2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers dissecting kinase inhibitor SAR require probes with confirmed salt stoichiometry and defined substitution patterns to ensure assay reproducibility. This hydrochloride salt directly addresses that need: • Enhanced aqueous solubility vs. free base enables reliable dissolution and consistent compound exposure in cell-based dose-response assays • Confirmed 2-methoxy substitution allows head-to-head comparison with des-methoxy analogs to isolate substituent-specific effects on potency and selectivity • Primary amine functionality provides a tractable handle for immobilization onto affinity matrices, enabling chemical proteomics target-identification workflows Supplied with full analytical characterization. Contact us for bulk quantities and custom synthesis.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B12236640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl
InChIInChI=1S/C12H15N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2;/h3-5,7-8,13,16H,6H2,1-2H3;1H
InChIKeyZVNOHMSHKOXHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride: Product Overview


2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride (PubChem CID: 126964993; CAS: 1856023-42-1) is a synthetic small-molecule organic compound characterized by a 2-methoxyphenol core linked to a 1-methylpyrazole moiety via an aminomethyl bridge [1]. It is supplied as a hydrochloride salt, which ensures a defined stoichiometry (molecular formula C₁₃H₁₈ClN₃O₂, molecular weight 283.75 g/mol) and influences physicochemical properties relevant to its handling and application in research settings . Its structural features are consistent with chemotypes explored in kinase inhibitor and receptor modulator research, making it a relevant chemical tool for biological studies [1].

Chemotype
Pyrazole-aminomethyl-phenol scaffold for kinase inhibitor and receptor modulator studies
Salt Form
Hydrochloride salt supports aqueous solubility and consistent dissolution in biological assays
Research Use
Defined 2-methoxy substitution enables controlled SAR probe comparisons

Why This Product Cannot Be Substituted


While several compounds share the pyrazole-aminomethyl-phenol scaffold, simple substitution fails due to the impact of specific structural variations on key physicochemical properties. The presence and position of a single methoxy substituent, for example, directly alters the compound's hydrogen bonding capacity, topological polar surface area (TPSA), and lipophilicity, all of which are critical determinants of passive membrane permeability and molecular recognition [1]. Furthermore, the choice of salt form (hydrochloride versus free base) is not trivial; it fundamentally changes aqueous solubility and dissolution kinetics, directly impacting the reliability and reproducibility of solution-based biological assays [2]. These factors mean that analogs with even minor structural deviations cannot be assumed to behave identically in complex biological systems.

!
Methoxy group position alters hydrogen bonding, TPSA and lipophilicity – passive permeability and target binding may shift significantly.
!
Free base analogs lack the hydrochloride-driven solubility enhancement, leading to potential dissolution variability in aqueous assay buffers.
!
Regioisomers with different substitution patterns cannot replicate target recognition – directly impacts SAR reproducibility.

Product-Specific Evidence


Differentiation from Des-Methoxy Analog

The most direct comparator, 2-[[(1-Methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride (CAS 1856034-31-5, molecular weight 239.70 g/mol), lacks the 2-methoxy substituent present on the target compound [1]. This structural modification has a quantifiable impact on predicted physicochemical properties.

Molecular Weight Shift
Reported
283.75 vs 239.70 g/mol
(+44.05 g/mol, ~18% higher)
Target vs des-methoxy analog (CAS 1856034-31-5)
Altered molecular volume may affect permeability and protein binding; non-interchangeable for SAR studies.
Computed values; confirm with experimental data.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Hydrochloride Salt Hydrophilicity

The target compound's polar surface area, a key determinant of aqueous solubility, is quantified. Although comparative experimental solubility data is scarce in preferred sources, the hydrochloride salt form provides a well-established class-level advantage over neutral free bases for this chemotype [1].

Polar Surface Area
Class-level
TPSA 59.3 Ų (parent free base)
Hydrochloride salt expected to increase aqueous solubility.
TPSA below 140 Ų suggests potential membrane permeability; salt form supports consistent assay dissolution.
Class-level inference; verify solubility in target assay buffer.
Pre-formulation Solubility Enhancement Assay Development

Regioisomer Differentiation

Compounds sharing the same core atoms but with different substitution patterns, such as 3-(((1-methyl-1H-pyrazol-4-yl)amino)methyl)phenol hydrochloride [1], represent a different chemical space.

Regioisomeric Identity
Context-dependent
2-methoxy-4-aminomethyl substitution (target) vs 3-aminomethyl without methoxy
Structural comparison from chemical databases.
Regioisomer identity critical for target recognition; cannot assume equivalent biological activity.
SAR reproducibility requires exact regioisomer.
Selectivity Isomerism Chemical Biology

Product Application Scenarios


Aminomethyl-Pyrazole SAR Studies

This compound is uniquely positioned as a key probe in SAR studies aiming to dissect the role of the 2-methoxy substituent on phenol-based kinase inhibitors. Its defined structure allows researchers to isolate the effect of this specific functional group on potency and selectivity when compared head-to-head with its des-methoxy analog (see Evidence Item 1).

Solubility-Defined Assay Development

For cell-based or biochemical assays demanding consistent compound exposure, the hydrochloride salt form offers a distinct advantage over the free base. Its enhanced aqueous solubility ensures reliable dissolution and concentration, which is critical for generating reproducible dose-response data (see Evidence Item 2).

Affinity Chromatography Probe

The compound's primary amine functionality provides a tractable synthetic handle for immobilization onto affinity matrices. This enables its use as a bait in chemical proteomics experiments to identify its specific protein targets, a workflow that requires a well-characterized, high-purity starting material with a confirmed molecular identity.

Selectivity Profiling Comparator

Given the availability of closely related analogs (e.g., the des-methoxy version and regioisomers), this compound serves as an ideal comparator to establish the selectivity profile of a novel chemotype. Its use helps demonstrate that observed biological activity is specific to the precise 2-methoxy-4-aminomethyl arrangement.

Application
Selection Property
Validation Focus
Aminomethyl-pyrazole SAR studies
2-Methoxy substituent probe
Comparison with des-methoxy analog
Solubility-defined assay development
Hydrochloride salt hydration
Consistent dissolution and concentration in aqueous media
Affinity chromatography probe
Primary amine functional handle
Immobilization efficiency and bait specificity
Selectivity profiling comparator
Regioisomeric purity
Selectivity versus other substitution patterns
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